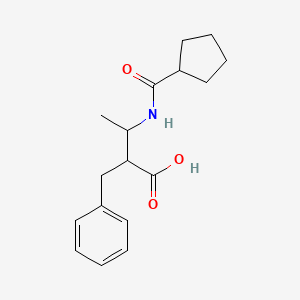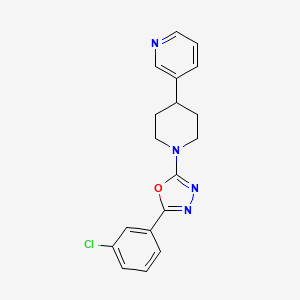![molecular formula C16H19N3O3 B7448057 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one](/img/structure/B7448057.png)
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones and amines.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group is introduced via an acylation reaction using methoxyacetyl chloride and a suitable base.
Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction between anthranilic acid derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Applications De Recherche Scientifique
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[1-(2-Methoxyacetyl)piperidin-3-yl]quinazolin-4-one
- 3-[1-(2-Methoxyacetyl)piperidin-2-yl]quinazolin-4-one
Uniqueness
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds. Its methoxyacetyl group and piperidine ring contribute to its unique pharmacological profile.
Propriétés
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-4-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-10-15(20)18-8-6-12(7-9-18)19-11-17-14-5-3-2-4-13(14)16(19)21/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSILZGDVWYQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-(7-methoxyquinolin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7447975.png)

![(2R,3S)-3-[(1-cyclopentylpyrazole-3-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7447987.png)
![N-[2-[5-(4-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7447995.png)
![N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxane-3-carboxamide](/img/structure/B7448004.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7448012.png)
![Methyl 3-[(furan-2-carbonylamino)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7448014.png)
![2-[4-[(5-Propan-2-yl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7448029.png)
![2-Benzyl-3-[(2-methyloxane-4-carbonyl)amino]butanoic acid](/img/structure/B7448037.png)

![(1R,2R)-2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]cyclohexan-1-ol](/img/structure/B7448045.png)
![6-[(6-Methylpyrimidin-4-yl)methyl]-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7448052.png)
![3-Methoxy-5-[1-(4-propan-2-ylphenyl)ethyl]-[1,2]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B7448056.png)
![4-Tert-butyl-2-[[4-(2-methoxyphenyl)triazol-1-yl]methyl]-1,3-thiazole](/img/structure/B7448076.png)
